Cas no 2755722-77-9 (Methyl 2-iodo-4-methylthiophene-3-carboxylate)
Methyl 2-iodo-4-methylthiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-iodo-4-methylthiophene-3-carboxylate
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- Inchi: 1S/C7H7IO2S/c1-4-3-11-6(8)5(4)7(9)10-2/h3H,1-2H3
- SMILES: C1(=CSC(I)=C1C(=O)OC)C
Methyl 2-iodo-4-methylthiophene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022M9B-500mg |
Methyl 2-iodo-4-methylthiophene-3-carboxylate |
2755722-77-9 | 95% | 500mg |
$417.00 | 2025-02-13 |
Methyl 2-iodo-4-methylthiophene-3-carboxylate Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on Methyl 2-iodo-4-methylthiophene-3-carboxylate
Comprehensive Overview of Methyl 2-iodo-4-methylthiophene-3-carboxylate (CAS No. 2755722-77-9)
Methyl 2-iodo-4-methylthiophene-3-carboxylate (CAS No. 2755722-77-9) is a specialized organic compound widely recognized in the field of pharmaceutical intermediates and agrochemical research. This compound belongs to the thiophene family, a class of heterocyclic compounds that have garnered significant attention due to their versatile applications in medicinal chemistry and material science. The presence of both iodo and methyl carboxylate functional groups makes it a valuable building block for synthesizing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and functional materials.
In recent years, the demand for thiophene derivatives has surged, driven by their role in drug discovery and organic electronics. Researchers and manufacturers are increasingly focusing on Methyl 2-iodo-4-methylthiophene-3-carboxylate due to its unique reactivity, which allows for selective modifications at the iodo and ester positions. This compound is often utilized in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are pivotal in constructing carbon-carbon bonds for advanced molecular frameworks.
The compound's structural features also align with current trends in green chemistry and sustainable synthesis. As industries strive to reduce environmental impact, Methyl 2-iodo-4-methylthiophene-3-carboxylate offers opportunities for catalytic transformations and atom-efficient processes. Its compatibility with palladium, copper, and other transition-metal catalysts makes it a preferred choice for researchers exploring eco-friendly synthetic routes.
From a commercial perspective, Methyl 2-iodo-4-methylthiophene-3-carboxylate is available in high purity grades, catering to the stringent requirements of pharmaceutical and agrochemical industries. Quality control measures, including HPLC and NMR analysis, ensure its suitability for high-value applications. The compound's stability under standard storage conditions further enhances its appeal for long-term research projects and industrial-scale production.
In the context of drug discovery, this thiophene derivative has shown promise in the development of kinase inhibitors and antimicrobial agents. Its iodo substituent serves as a handle for further functionalization, enabling the creation of diverse bioactive molecules. Additionally, the methyl carboxylate group can be hydrolyzed or transformed into other functional groups, expanding its utility in lead optimization and structure-activity relationship (SAR) studies.
Beyond pharmaceuticals, Methyl 2-iodo-4-methylthiophene-3-carboxylate finds applications in material science, particularly in the synthesis of conjugated polymers and organic semiconductors. These materials are critical for next-generation optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to participate in polymerization reactions underscores its importance in advancing renewable energy technologies.
For researchers and procurement specialists, understanding the handling and storage of Methyl 2-iodo-4-methylthiophene-3-carboxylate is essential. While the compound is not classified as hazardous under standard regulations, proper precautions should be taken to avoid exposure and ensure workplace safety. Suppliers typically provide detailed technical data sheets (TDS) and material safety data sheets (MSDS) to guide users in its safe handling.
In summary, Methyl 2-iodo-4-methylthiophene-3-carboxylate (CAS No. 2755722-77-9) stands out as a multifunctional compound with broad applications in pharmaceuticals, agrochemicals, and advanced materials. Its unique chemical properties, combined with the growing emphasis on sustainable synthesis, position it as a key player in modern chemical research and industrial innovation.
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